molecular formula C10H13NO3 B554731 O-Methyl-L-tyrosine CAS No. 6230-11-1

O-Methyl-L-tyrosine

Cat. No. B554731
CAS RN: 6230-11-1
M. Wt: 195.21 g/mol
InChI Key: GEYBMYRBIABFTA-VIFPVBQESA-N
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Description

O-Methyl-L-tyrosine, also known as 4-Methoxy-L-phenylalanine, is a synthetic amino acid . It is used as a fine chemical intermediate . The molecular formula of O-Methyl-L-tyrosine is C10H13NO3 .


Synthesis Analysis

The synthesis of O-Methyl-L-tyrosine involves several steps . Initially, the amino group of L-tyrosine is protected by acetylation to form N-acetyl-L-tyrosine. This is followed by methylation of the carboxyl and hydroxyl groups using dimethyl sulfate in a Williamson ether synthesis. Finally, an acidic hydrolysis using hydrochloric acid is performed to form the non-natural amino acid .


Molecular Structure Analysis

The linear formula of O-Methyl-L-tyrosine is CH3OC6H4CH2CH(NH2)CO2H . The molecular weight is 195.22 g/mol .


Chemical Reactions Analysis

O-Methyl-L-tyrosine can enter into protein in E. coli in response to an amber nonsense codon . It has also been used in the radiosynthesis of potential PET tracers for imaging amino acid transport .


Physical And Chemical Properties Analysis

O-Methyl-L-tyrosine is a white to almost white powder or crystal . It is very soluble in water . The optical activity is [α]25/D -7°, c = 0.5 in 1 M HCl .

Scientific Research Applications

“O-Methyl-L-tyrosine” is a valuable amino acid derivative that has been a mainstay in scientific research for many years . Derived from tyrosine, an indispensable amino acid, “O-Methyl-L-tyrosine” offers distinctive properties that make it a sought-after compound in various laboratory experiments .

The scientific research applications of “O-Methyl-L-tyrosine” are extensive. It has proven invaluable in drug development studies, where its use helps evaluate the pharmacokinetics, pharmacodynamics, and safety of potential medications . Furthermore, “O-Methyl-L-tyrosine” has found its place in biochemistry studies, enabling investigations into the intricate structure and function of enzymes . Its utility extends to the study of drug metabolism and transport, as well as the examination of the effects of environmental toxins on the human body .

In terms of its mode of action, “O-Methyl-L-tyrosine” is thought to act as an inhibitor of specific enzymes, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . Additionally, it is believed to act as an agonist of particular receptors, such as the serotonin receptor .

  • Cell-Free Protein Synthesis (CFPS)

    • “O-Methyl-L-tyrosine” is used in the field of Synthetic Biology, specifically in Cell-Free Protein Synthesis (CFPS) .
    • CFPS has emerged as a novel protein expression platform. The incorporation of non-canonical amino acids (ncAAs) like “O-Methyl-L-tyrosine” has led to the development of numerous flexible methods for efficient and extensive expression of artificial proteins .
    • The methods involve eliminating the endogenous competition for ncAAs and engineering translation factors, which significantly enhance the incorporation efficiency .
    • The results of these methods have shown significant improvement in the efficiency and extent of incorporation of ncAAs in CFPS .
  • Fine Chemical Intermediate

    • “O-Methyl-L-tyrosine” is used as a fine chemical intermediate .
    • It is used in the production of various chemicals, including pharmaceuticals and other organic compounds .
    • The methods of application involve standard chemical synthesis procedures, where “O-Methyl-L-tyrosine” is used as a starting material or an intermediate in the synthesis of more complex molecules .
    • The outcomes of these methods are the production of a variety of chemicals that have applications in various industries .
  • Chemotherapeutic Agent

    • “O-Methyl-L-tyrosine” is used in the field of Oncology .
    • Melphalan, a chemotherapeutic agent used for the treatment of myeloma, breast cancer, ovarian cancer, and sarcoma of soft tissue, has been found to react with different amino acids, including "O-Methyl-L-tyrosine" .
    • The methods involve standard chemical synthesis procedures, where “O-Methyl-L-tyrosine” is used as a starting material or an intermediate in the synthesis of more complex molecules .
    • The outcomes of these methods are the production of a variety of chemicals that have applications in various industries .
  • Biocatalytic Carbon-Hydrogen and Carbon-Fluorine Bond Cleavage

    • “O-Methyl-L-tyrosine” is used in the field of Biochemistry .
    • It has been found to promote biocatalytic carbon-hydrogen and carbon-fluorine bond cleavage through hydroxylation promoted by a histidyl-ligated heme enzyme .
    • The methods involve standard biochemical procedures, where “O-Methyl-L-tyrosine” is used as a starting material or an intermediate in the synthesis of more complex molecules .
    • The outcomes of these methods are the production of a variety of chemicals that have applications in various industries .

Future Directions

Recent advances in biocatalytic derivatization of L-tyrosine, which is similar to O-Methyl-L-tyrosine, suggest potential future directions in the enzymatic production of L-tyrosine derivatives . These derivatives have wide applications in the pharmaceutical, food, and cosmetics industries .

properties

IUPAC Name

(2S)-2-amino-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYBMYRBIABFTA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Methyl-L-tyrosine

CAS RN

6230-11-1
Record name O-Methyl-L-tyrosine
Source CAS Common Chemistry
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Record name O-Methyl-L-tyrosine
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Record name O-methyl-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.758
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Record name O-METHYL-L-TYROSINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A solution of 148 g. of 5-p-methoxybenzyl hydantoin and 188 g. of sodium hydroxide in one liter of water is heated at reflux for 25 hours. The solution is cooled and made acid to pH 1 with concentrated hydrochloric acid. The formed solid is separated by filtration, washed with water and dried to give the above named compound, mp. 255° C. dec.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
682
Citations
Y Zhang, L Wang, PG Schultz, IA Wilson - Protein science, 2005 - Wiley Online Library
… To reveal the structural basis for the altered specificity of mutant TyrRS for O-methyl-l-tyrosine (OMeTyr), the crystal structures for the apo wild-type and mutant M. jannaschii TyrRS were …
Number of citations: 85 onlinelibrary.wiley.com
SM Kuhn, M Rubini, M Fuhrmann, I Theobald… - Journal of molecular …, 2010 - Elsevier
… Using this system a previously described aaRS with specificity for O-methyl-L-tyrosine (MeTyr) was engineered for 10-fold improved incorporation of the foreign amino acid by selection …
Number of citations: 41 www.sciencedirect.com
O Yonemitsu, B Witkop, IL Karle - Journal of the American …, 1967 - ACS Publications
Irradiation of the homologousO-methyl-N-chloroacetyl-L-tyrosine not only ledto slower disappearance of the anisóle chromophore but also to the concomitant appearance of a …
Number of citations: 17 pubs.acs.org
D Zhang, N Vaidehi, WA Goddard III… - Proceedings of the …, 2002 - National Acad Sciences
… a mutant tyrosyl tRNA synthetase to activate O-methyl-l-tyrosine preferentially compared with l-… activity while retaining significant discrimination between O-methyl-l-tyrosine and tyrosine. …
Number of citations: 37 www.pnas.org
EH Strickland, M Wilchek, J Horwitz, C Billups - Journal of Biological …, 1972 - ASBMB
… To minimize aggregation, N-acetyl-O-methyl-l-tyrosine ethyl ester (N-Ac-O-Me-l-Tyr ethyl ester… The rotatory strengths of O-methyl-l-tyrosine derivatives are nearly identical with those of l-…
Number of citations: 73 www.jbc.org
Y Shimohigashi, S Lee, H Aoyagi… - … Journal of Peptide …, 1977 - Wiley Online Library
An AM‐toxin analog, cyclotetradepsipeptide, containing an O‐methyl‐l‐tyrosine residue in place of an l‐2‐amino‐5‐arylpentanoic acid residue in AM‐toxins has been prepared by a …
Number of citations: 23 onlinelibrary.wiley.com
C Krummeich, M Holschbach - Applied radiation and isotopes, 1995 - Elsevier
… Due to the reduced reactivity of the aromatic moiety towards electrophilic radioiodination, labeling of the O-methyl- L-tyrosine derivatives 2a and 3a has to be performed in TFA, a …
Number of citations: 10 www.sciencedirect.com
J Stewart, I Katsuyama, H Fahmy… - Synthetic …, 2004 - Taylor & Francis
… ‐O‐methyl‐L‐tyrosine is described by direct bromination of commercial O‐methyl‐L‐tyrosine with … a difference in the degree of substitution of O‐methyl‐L‐tyrosine in different solvents. …
Number of citations: 7 www.tandfonline.com
K Ishiwata, H Tsukada, K Kubota, T Nariai… - Nuclear medicine and …, 2005 - Elsevier
… Examinations of the radiation-absorbed dose by O-[ 11 C]methyl-l-tyrosine and the acute toxicity and mutagenicity of O-methyl-l-tyrosine showed suitability of the tracer for clinical use. …
Number of citations: 22 www.sciencedirect.com
ZS Arnold - Journal of Peptide Science: An Official Publication …, 1997 - Wiley Online Library
Six new derivatives of Boc‐L‐Tyr(Me)‐OH have been prepared, with the following substituents at ring position 3: −CO 2 Me, −CO 2 Et, −CHO, −CH 2 OH, −CH 2 OBzl and −(E)−CH=NOH…
Number of citations: 1 onlinelibrary.wiley.com

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